molecular formula C9H7ClF2O3 B14022610 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde

4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde

Cat. No.: B14022610
M. Wt: 236.60 g/mol
InChI Key: JUHKQOUMUZNEBN-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde (CAS: 1019551-50-8) is a halogenated benzaldehyde derivative featuring a unique substitution pattern: a chlorine atom at position 4, fluorine atoms at positions 2 and 3, and a methoxymethoxy group at position 3. This compound is part of a broader class of substituted benzaldehydes used in agrochemical and pharmaceutical synthesis, particularly as intermediates in the development of pesticides and herbicides . Notably, it has been discontinued by suppliers such as CymitQuimica, possibly due to challenges in synthesis, stability, or market demand .

Its molecular formula is $ \text{C}9\text{H}6\text{ClF}2\text{O}3 $, with a molecular weight of 256.6 g/mol. The presence of multiple electronegative substituents (Cl, F) and the methoxymethoxy group likely influences its reactivity, solubility, and interactions in synthetic pathways.

Properties

Molecular Formula

C9H7ClF2O3

Molecular Weight

236.60 g/mol

IUPAC Name

4-chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H7ClF2O3/c1-14-4-15-6-2-5(3-13)8(11)9(12)7(6)10/h2-3H,4H2,1H3

InChI Key

JUHKQOUMUZNEBN-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=C(C(=C1)C=O)F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Introduction of Chloro and Difluoro Groups: Chlorination and fluorination reactions are carried out to introduce the chloro and difluoro groups at the desired positions on the benzene ring.

    Methoxymethoxy Group Addition: The methoxymethoxy group is introduced through a reaction with methoxymethyl chloride in the presence of a base.

    Formylation: Finally, the formyl group is introduced to obtain the benzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzoic acid.

    Reduction: 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Potential Applications

  • Pharmaceuticals: 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde can serve as a building block in drug synthesis. Substituted benzaldehydes are known for their antimicrobial and anticancer activities, and halogen substituents may enhance these properties.
  • Organic Synthesis: This compound is used as an intermediate in organic synthesis. For example, it can be used in the synthesis of chalcones, which have a wide range of pharmacological and biological activities, including anti-inflammatory properties .
  • Interaction Studies: The compound can be assessed for its reactivity with biological targets such as enzymes or receptors. Evaluating its binding affinity to specific proteins could provide insights into its potential therapeutic applications.

Structural Analogs and Their Properties

Several compounds share structural similarities with 4-chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde. These related compounds exhibit a range of notable properties and applications:

Compound NameStructure FeaturesNotable Properties
4-Chloro-2-fluoro-3-methoxybenzaldehydeContains a methoxy group and chlorineUsed in organic synthesis
3-Chloro-4-fluorobenzaldehydeFluorine and chlorine on adjacent carbonsExhibits antibacterial activity
2,3-DifluorobenzaldehydeTwo fluorine atoms on adjacent carbonsKnown for its reactivity in nucleophilic addition
5-Methoxy-2-chlorobenzaldehydeContains methoxy and chlorine substituentsPotential use in pharmaceuticals

The uniqueness of 4-chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde lies in its specific combination of halogenated substituents and the methoxymethoxy group, which may enhance its solubility and reactivity compared to similar compounds. This structural diversity could lead to distinct biological activities and applications not found in other related compounds.

Further Research

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde depends on its specific application

    Aldehyde Group: Can form covalent bonds with nucleophiles, making it reactive in various chemical reactions.

    Chloro and Difluoro Groups: These groups can participate in halogen bonding and influence the compound’s reactivity and selectivity.

    Methoxymethoxy Group: Provides steric hindrance and can affect the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted benzaldehydes share structural similarities but exhibit distinct properties based on substituent type, position, and steric/electronic effects. Below is a comparative analysis of 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde with analogous compounds:

Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde 1019551-50-8 $ \text{C}9\text{H}6\text{ClF}2\text{O}3 $ 256.6 Cl (C4), F (C2, C3), methoxymethoxy (C5) Discontinued; agrochemical intermediate
4-Butoxy-3-chloro-5-methoxybenzaldehyde 483316-01-4 $ \text{C}{12}\text{H}{15}\text{ClO}_3 $ 242.7 Cl (C3), butoxy (C4), methoxy (C5) Limited safety data; used in organic synthesis
4-(Difluoromethoxy)-3-methoxybenzaldehyde 151103-08-1 $ \text{C}8\text{H}6\text{F}2\text{O}3 $ 188.13 Difluoromethoxy (C4), methoxy (C3) High purity; used in medicinal chemistry
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde 339018-41-6 $ \text{C}{12}\text{H}{10}\text{ClNO}_3\text{S} $ 283.73 Thiazole (C4), methoxy (C3) Irritant; used in pesticide research

Key Differences in Reactivity and Stability

  • Electron-Withdrawing Effects: The trifluorinated and chlorinated substituents in 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde enhance its electrophilicity compared to non-halogenated analogues like 4-Butoxy-3-chloro-5-methoxybenzaldehyde. This makes it more reactive in nucleophilic aromatic substitution reactions .
  • Solubility : The methoxymethoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to purely alkyl-substituted derivatives. However, it is less soluble than 4-(Difluoromethoxy)-3-methoxybenzaldehyde, which has a smaller molecular weight and higher log S value (solubility score) .

Biological Activity

4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

The compound features a unique structure characterized by the presence of chlorine and fluorine substituents on the aromatic ring, along with a methoxymethoxy group. These substitutions are believed to influence its biological activity significantly.

PropertyValue
Molecular FormulaC₉H₈ClF₂O₃
Molecular Weight232.61 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that derivatives of benzaldehyde compounds, including those with similar structures to 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde, exhibit significant antimicrobial activity. For instance, compounds with chloro and fluoro substitutions have shown enhanced activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

Chalcone derivatives, closely related to benzaldehyde structures, have been studied for their ability to modulate cancer cell signaling pathways. Specifically, certain derivatives have demonstrated the capability to induce cell cycle arrest in leukemia and lung cancer cell lines. The mechanism often involves the inhibition of NF-κB signaling pathways, which are crucial for cancer cell proliferation .

Neuroprotective Effects

Compounds similar to 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Some studies report that certain analogs exhibit potent inhibition of AChE with IC₅₀ values in the low micromolar range, indicating their potential as therapeutic agents for cognitive disorders .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of benzaldehyde derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-withdrawing groups like chlorine and fluorine had improved antibacterial activity compared to their unsubstituted counterparts .
  • Cell Cycle Modulation : In vitro studies on human leukemia cell lines demonstrated that certain derivatives could effectively block the G₂/M phase of the cell cycle, leading to apoptosis. This suggests that modifications in the benzaldehyde structure can significantly enhance anticancer properties .
  • Neuroprotective Activity : Research into the structure-activity relationship (SAR) of benzaldehyde derivatives revealed that compounds with specific substitutions could inhibit AChE effectively. For example, a derivative with a similar structure showed an IC₅₀ value of 0.050 µM against AChE, highlighting its potential as a lead compound for further development in neuroprotection .

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